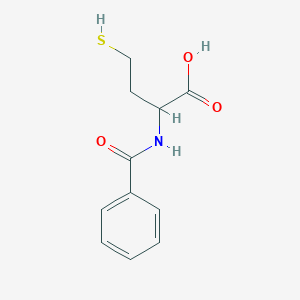![molecular formula C7H9BrClNO B12511916 1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)
1-[(Ammoniooxy)methyl]-3-bromobenzene chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-bromophenyl)methoxy]azanium chloride is an organic compound that features a bromophenyl group attached to a methoxy group, which is further connected to an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-bromophenyl)methoxy]azanium chloride typically involves the reaction of 3-bromophenol with methanol in the presence of a suitable catalyst to form the intermediate [(3-bromophenyl)methoxy] compound. This intermediate is then reacted with hydrochloric acid to yield [(3-bromophenyl)methoxy]azanium chloride. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of [(3-bromophenyl)methoxy]azanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(3-bromophenyl)methoxy]azanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The azanium chloride moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethoxy compounds.
Oxidation Reactions: Products include 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction Reactions: Products include 3-bromophenylmethoxyamine.
Scientific Research Applications
[(3-bromophenyl)methoxy]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-bromophenyl)methoxy]azanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azanium chloride moiety can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[(3-bromophenyl)methoxy]azanium chloride can be compared with other similar compounds, such as:
- [(2-bromophenyl)methoxy]azanium chloride
- [(4-bromophenyl)methoxy]azanium chloride
- [(3-chlorophenyl)methoxy]azanium chloride
These compounds share similar structural features but differ in the position of the halogen atom or the type of halogen. The unique positioning of the bromine atom in [(3-bromophenyl)methoxy]azanium chloride can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C7H9BrClNO |
|---|---|
Molecular Weight |
238.51 g/mol |
IUPAC Name |
(3-bromophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H9BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
InChI Key |
VLOSNWPYCKRICJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one](/img/structure/B12511845.png)


![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)

![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)




